molecular formula C15H11F3O B1360656 3-(3,4,5-Trifluorophenyl)propiophenone CAS No. 898777-56-5

3-(3,4,5-Trifluorophenyl)propiophenone

Cat. No.: B1360656
CAS No.: 898777-56-5
M. Wt: 264.24 g/mol
InChI Key: PDBOJZYZCMXNPJ-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 3,4,5-trifluorophenyl group at the 3-position. Its molecular formula is C15H11F3O, and it serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine atoms, which enhance stability and reactivity in cross-coupling reactions . The symmetric trifluorophenyl moiety contributes to its crystalline properties and metabolic resistance, making it valuable in drug design.

Properties

IUPAC Name

1-phenyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBOJZYZCMXNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644990
Record name 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-56-5
Record name 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with propiophenone under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products . The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can influence its biological activity . The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorination Patterns and Positional Isomers

2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone
  • Molecular Formula : C15H9F5O
  • Molar Mass : 300.22 g/mol
  • Key Differences: Fluorine atoms at the 2' and 4' positions on the propiophenone ring introduce asymmetric electronic effects compared to the 3,4,5-trifluorophenyl group. This asymmetry may reduce crystallinity but improve solubility in polar solvents.
3',5'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone
  • Structural Insight : Fluorines at the 3' and 5' positions create a meta-substitution pattern, which could sterically hinder reactions at the ketone group. This substitution may lower reactivity in nucleophilic additions compared to the parent compound .

Halogen-Substituted Analogues

4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
  • Molecular Formula : C15H9BrF4O
  • Molar Mass : 369.14 g/mol
  • Key Differences : Bromine’s large atomic radius and polarizability increase molecular weight and hydrophobicity. The bromo-fluoro combination enhances halogen bonding, making this compound suitable for crystal engineering or as a heavy-atom derivative in X-ray crystallography .
3',5'-Dichloro-3-(3-fluorophenyl)propiophenone
  • Structural Insight : Chlorine atoms at 3' and 5' positions provide strong electron-withdrawing effects, accelerating electrophilic substitution reactions. However, the absence of trifluorophenyl symmetry may reduce thermal stability compared to the parent compound .

Methoxy-Substituted Derivatives

2'-, 3'-, and 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone
  • Molecular Formula : C16H13F3O2
  • Molar Mass : 294.28 g/mol (all isomers)
  • The electron-donating methoxy group may counteract fluorine’s electron-withdrawing effects, altering redox properties . 4'-Methoxy: Para-substitution minimizes steric effects while enhancing resonance stabilization, improving stability under acidic conditions .

Functional Group Variations

3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone
  • Key Differences : The CF3 group is a stronger electron-withdrawing group than fluorine, significantly increasing the electrophilicity of the ketone. This enhances reactivity in condensation reactions but may reduce solubility in aqueous media .
4'-Cyano-3-(3,5-dimethylphenyl)propiophenone
  • Key Differences: The cyano group introduces a strong dipole moment, improving solubility in aprotic solvents. However, replacing trifluorophenyl with dimethylphenyl reduces oxidative stability and metabolic resistance .

Biological Activity

3-(3,4,5-Trifluorophenyl)propiophenone is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H13F3OC_{16}H_{13}F_3O with a molecular weight of approximately 292.27 g/mol. The trifluoromethyl group contributes to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study by Ritchey et al. (2022) demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.5Cell cycle arrest in G1 phase
HeLa (Cervical)10.8Inhibition of PI3K/Akt signaling

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to caspase activation.
  • Cell Cycle Regulation : It influences cell cycle checkpoints, particularly G1/S transition.
  • Membrane Disruption : The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A clinical investigation involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
  • Antimicrobial Efficacy : In a controlled trial assessing its efficacy against multi-drug resistant strains of bacteria, the compound was found to significantly reduce bacterial load in infected animal models.

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